Borato de trihexilo

Descripción general

Descripción

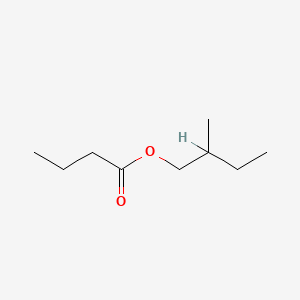

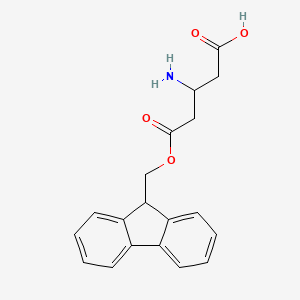

Trihexyl borate is an organoboron compound with the formula B(OCH2CH2CH2CH3)3 . It is an ester of boric acid and hexanol .

Synthesis Analysis

Trihexyl borate can be synthesized by solvent evaporation . In one study, two templated borates [HDBU][B5O6(OH)4] and [HDBN][B5O6(OH)4] were synthesized using this method. The crystal structure of the first compound consists of superbase cations and [B5O6(OH)4]− anions .Molecular Structure Analysis

The molecular formula of Trihexyl borate is C18H39BO3 and its molecular weight is 314.32 g/mol . It is a liquid at 20 degrees Celsius .Chemical Reactions Analysis

In a study, tribochemical reactions of borate ester additives on steel surfaces were simulated experimentally by gas phase lubrication . Trimethylborate (TMB) was employed as a model molecule of the borate chemical function .Physical And Chemical Properties Analysis

Trihexyl borate is a liquid at 20 degrees Celsius . It has a molecular weight of 314.32 g/mol . In a study, a novel borate ester showed excellent performance under extreme pressure, against wearing, and in reducing friction .Aplicaciones Científicas De Investigación

Aplicaciones antibacterianas

El borato de trihexilo tiene un uso potencial en el desarrollo de agentes antibacterianos. Las composiciones de vidrio bioactivo de borato, que pueden incluir this compound, se han evaluado por su eficacia contra infecciones bacterianas. Estas composiciones, especialmente cuando están dopadas con plata, han mostrado resultados prometedores en la inhibición del crecimiento de bacterias como Escherichia coli, Staphylococcus aureus y Pseudomonas aeruginosa. Las propiedades antibacterianas se atribuyen a la liberación controlada de iones de plata, que son agentes antimicrobianos bien conocidos .

Industria de dispositivos médicos

Las propiedades antibacterianas de los vidrios a base de borato los hacen adecuados para aplicaciones en la industria de dispositivos médicos. Se pueden utilizar en recubrimientos para dispositivos médicos para evitar la colonización bacteriana y la infección. Esta aplicación es particularmente relevante en el contexto de la creciente resistencia a los antibióticos y la necesidad de nuevas estrategias para combatir las infecciones .

Aplicaciones dentales

En odontología, el this compound se puede incorporar a los materiales utilizados para empastes dentales o recubrimientos. La liberación lenta de agentes antibacterianos de estos materiales puede ayudar a mantener la higiene oral y prevenir la caries dental o la enfermedad de las encías .

Industria farmacéutica

Las velocidades de disolución controladas de los vidrios de borato permiten su uso en productos farmacéuticos. Se pueden diseñar para liberar agentes terapéuticos a una velocidad específica, lo que los hace útiles para sistemas de administración de fármacos que requieren liberación sostenida a lo largo del tiempo .

Industria cosmética

El this compound podría encontrar aplicaciones en la industria cosmética como parte de formulaciones que requieren propiedades antibacterianas. Por ejemplo, se puede utilizar en productos como cremas para el acné o desodorantes para inhibir el crecimiento bacteriano y prevenir el olor .

Fabricación de vidrio

Los vidrios de borato, incluidos los que contienen this compound, tienen propiedades únicas que los hacen adecuados para diversas aplicaciones científicas e industriales. Tienen temperaturas de fusión y ablandamiento más bajas en comparación con los vidrios de sílice, lo que es ventajoso en procesos que requieren operaciones a temperaturas más bajas, como el sellado y la pasivación de instrumentos electrónicos .

Industria electrónica

Las bajas temperaturas de procesamiento de los vidrios de borato los hacen ideales para la industria electrónica, particularmente en aplicaciones que implican sellado y pasivación. Proporcionan una capa protectora para los componentes electrónicos, mejorando su durabilidad y rendimiento .

Investigación en ciencia de materiales

En ciencia de materiales, el this compound se puede utilizar para estudiar la estructura y las propiedades de los vidrios de borato. La investigación en esta área puede conducir al desarrollo de nuevos materiales con propiedades optimizadas para aplicaciones específicas .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trihexyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQYHGMMZKMQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCC)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968006 | |

| Record name | Trihexyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5337-36-0 | |

| Record name | Trihexyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK29O7A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

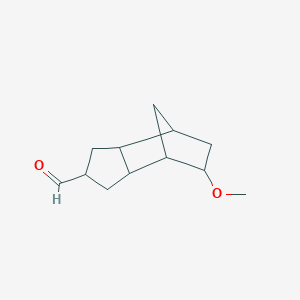

Q1: What role does trihexyl borate play in the esterification of norbornene dicarboxylic acid, and how does this contribute to a more environmentally friendly process?

A1: Trihexyl borate acts as a reagent in the esterification of norbornene dicarboxylic acid, ultimately leading to the formation of norbornene diester derivatives []. This is significant because the process allows for the recovery and reuse of boric acid, a major byproduct of the reaction. After the esterification, boric acid can be recovered with high efficiency (92.43–99.35%) using sodium chloride (NaCl) and then reused to synthesize fresh trihexyl borate for subsequent reactions []. This cyclical process minimizes waste generation, contributing to a cleaner and more sustainable approach to esterification reactions.

Q2: What is the reported conversion rate of norbornene dicarboxylic acid when trihexyl borate is used in this specific esterification process?

A2: The research indicates that utilizing trihexyl borate in the esterification of norbornene dicarboxylic acid achieves a conversion rate ranging from 89.50% to 99.31% []. This high conversion rate, coupled with the ability to recover and reuse boric acid, highlights the efficiency and environmental benefits of this method.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.